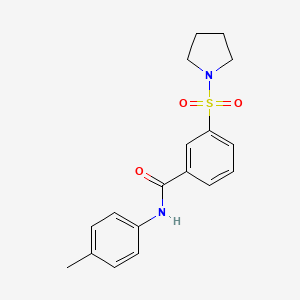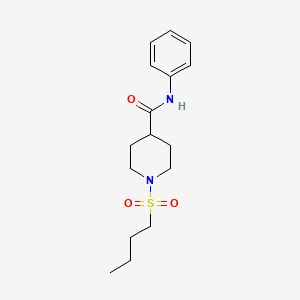
N-(4-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Compounds similar to N-(4-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide have been explored for their potential in treating various conditions, including cancer and psychiatric disorders. The structural versatility of benzamide allows for the modulation of biological activity through various substitutions on the benzamide scaffold.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves condensation reactions between an amine and a carboxylic acid or its derivatives. For instance, the synthesis of complex benzamide derivatives might involve multi-step synthetic routes, starting from basic building blocks such as nitrobenzoic acid, leading through steps like chlorination, aminolysis, and reduction to achieve the desired compound (Gong Ping, 2007).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized by X-ray diffraction analysis. This technique helps in determining the crystal structure, including bond lengths and angles, which are crucial for understanding the compound's chemical behavior. For example, a study on a novel benzamide compound showed it crystallizes in a triclinic system, providing detailed geometric parameters obtained via X-ray diffraction (S. Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives can undergo various chemical reactions, including amide bond formation, nucleophilic substitution, and cyclization. These reactions are influenced by the substituents on the benzamide ring and can lead to a wide range of products with diverse biological activities. The chemical properties of these compounds are crucial for their interaction with biological targets.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, can significantly affect their pharmacological profile. For instance, the solubility in different solvents might influence the compound's bioavailability. Analyzing these properties requires a combination of techniques, including differential scanning calorimetry and solubility studies.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic structure, are essential for understanding the mechanism of action of benzamide derivatives. Techniques like NMR spectroscopy, mass spectrometry, and computational chemistry methods like density functional theory (DFT) calculations are used to investigate these properties. For example, DFT calculations can predict the reactivity and stability of the compound by analyzing the frontier molecular orbitals (P. Mocilac et al., 2010).
科学的研究の応用
Structure-Activity Relationships
Research on similar benzamide derivatives has shown that modifications to the chemical structure can significantly affect their biological activities, including enzyme inhibition and receptor affinity. For example, studies on aroyl-pyrrolyl hydroxyamides have demonstrated that substituting the benzene ring can impact histone deacetylase (HDAC) inhibition, indicating the importance of structural features in designing effective inhibitors (Mai et al., 2006).
Metabolic Pathways
Understanding the metabolic fate of benzamide compounds is crucial for their development as pharmaceutical agents. Research on compounds like GDC-0449 (vismodegib) has revealed unique metabolic pathways, including pyridine ring opening, which could be relevant for the metabolism of N-(4-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide and its pharmacokinetic profile (Yue et al., 2011).
Antidepressant and Nootropic Potential
Compounds with benzamide structures have been investigated for their potential antidepressant and nootropic effects. The synthesis and evaluation of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone, for instance, have shown promising results in animal models, suggesting that similar benzamide derivatives could possess CNS activity (Thomas et al., 2016).
特性
IUPAC Name |
N-(4-methylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-7-9-16(10-8-14)19-18(21)15-5-4-6-17(13-15)24(22,23)20-11-2-3-12-20/h4-10,13H,2-3,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQVMBWRLQKVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5537208.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5537216.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide](/img/structure/B5537223.png)
![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpiperidine](/img/structure/B5537228.png)

![N-[(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidin-3-yl)methyl]-5-methylisoxazole-3-carboxamide](/img/structure/B5537241.png)
![N'-[(3S*,4R*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5537253.png)
![(3S*,4S*)-1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-4-methylpiperidine-3,4-diol](/img/structure/B5537257.png)
![2,6-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5537266.png)

![4-[(diethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5537283.png)
![2-[(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinyl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537295.png)

![N-(tert-butyl)-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5537311.png)